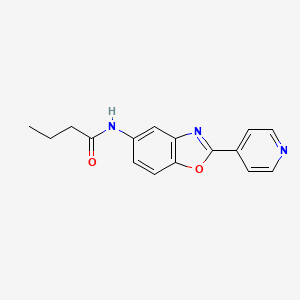
威福里德 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
welforlide B is a natural product found in Tripterygium wilfordii and Celastrus hypoleucus with data available.
科学研究应用
生殖毒性机制阐明
威福里德 B 参与了生殖毒性机制的研究。 利用网络药理学方法的研究已确定this compound 是由雷公藤引起的生殖毒性的分子机制中具有高度相互作用的化合物之一 {svg_1}。该化合物的作用对于理解 cAMP 信号通路等生物过程和途径的复杂相互作用至关重要,这些过程和途径会导致生殖毒性。
免疫抑制活性
在免疫学领域,this compound 的母体化合物,相思子内酯 A(也称为威福里德 A)表现出显著的免疫抑制活性。 该活性包括抑制 HL-60 细胞中的腺苷脱氨酶,这是诱导细胞凋亡的关键因素 {svg_2}。虽然this compound 本身可能没有直接研究这种应用,但它与相思子内酯 A 的密切关系表明其在免疫抑制研究中的潜力。
抗癌潜力
This compound 与雷公藤来源的化合物相思子内酯等化合物有关,相思子内酯表现出广谱抗癌活性。 尽管this compound 在癌症治疗的背景下没有直接提及,但与雷公藤的关联表明在抗癌研究中是一个有待探索的潜在领域,因为该植物已知具有生物活性化合物 {svg_3}。
肝毒性筛选
在针对肝毒性的研究中,this compound 是筛选其对肝脏健康影响的主要成分之一。 它是雷公藤中的一组化合物的一部分,这些化合物已针对其对斑马鱼肝脏荧光面积和强度的影响进行了测试,这是肝毒性的指标 {svg_4}。
神经活性配体-受体相互作用
神经活性配体-受体相互作用通路是this compound 的母体化合物表现出活性的另一个领域。该通路对于理解各种神经功能和疾病至关重要。 虽然this compound 在该通路中的直接作用尚未详细说明,但它与雷公藤中活性化合物的关联表明了潜在的相关性 {svg_5}。
炎症反应调节
This compound 可能在调节炎症反应中发挥作用。这可以从生殖毒性研究中关键靶点的富集分析中推断出来,其中突出了与炎症反应相关的通路。 了解this compound 如何与这些通路相互作用可以提供对其在控制炎症中的应用的见解 {svg_6}。
血管收缩调节
血管收缩的调节是一个关键的生物过程,this compound 可能影响该过程。 这是基于网络药理学研究的模块分析,表明雷公藤化合物可能影响与血管收缩相关的基因本体术语和通路 {svg_7}。
G 蛋白偶联受体信号通路
最后,G 蛋白偶联受体信号通路对于许多生理反应至关重要,是this compound 的母体化合物已被研究的另一个领域。 This compound 影响该通路的潜力可能为各种信号转导相关疾病的研究开辟新的途径 {svg_8}。
作用机制
安全和危害
It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
生化分析
Biochemical Properties
Wilforlide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as alkaline phosphatase, which is a marker for liver injury . Additionally, Wilforlide B interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for its anti-tumor properties, as they can modulate cell signaling pathways and inhibit the proliferation of cancer cells .
Cellular Effects
Wilforlide B exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting tumor growth . Wilforlide B also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Furthermore, it influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Wilforlide B involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Wilforlide B binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It inhibits the activity of certain enzymes, such as alkaline phosphatase, which is involved in liver injury . Additionally, Wilforlide B modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wilforlide B have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Wilforlide B has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Wilforlide B can maintain its anti-tumor activity and continue to inhibit cancer cell proliferation even after prolonged exposure
Dosage Effects in Animal Models
The effects of Wilforlide B vary with different dosages in animal models. Studies have shown that low to moderate doses of Wilforlide B can effectively inhibit tumor growth without causing significant toxicity . At high doses, Wilforlide B may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Wilforlide B is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect the activity of enzymes involved in liver and kidney function, such as alkaline phosphatase and creatinine . Additionally, Wilforlide B influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Understanding the metabolic pathways of Wilforlide B is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Wilforlide B is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The transport and distribution of Wilforlide B are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells
Subcellular Localization
The subcellular localization of Wilforlide B plays a crucial role in its activity and function. Wilforlide B has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of Wilforlide B, directing it to specific compartments or organelles . Understanding the subcellular localization of Wilforlide B is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Wilforlide B involves the conversion of a precursor compound, Wilforlide A, into Wilforlide B through a series of chemical reactions.", "Starting Materials": [ "Wilforlide A", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Wilforlide A in dry tetrahydrofuran (THF) and add sodium hydride to the solution. Stir the mixture at room temperature for 30 minutes to form a yellow suspension.", "Step 2: Add methyl iodide dropwise to the suspension and stir the mixture for 2 hours at room temperature. The suspension will turn dark brown.", "Step 3: Quench the reaction by adding hydrochloric acid to the mixture and stir for 10 minutes. The mixture will turn yellow.", "Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water and sodium hydroxide solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of methanol and ethyl acetate as the eluent to obtain Wilforlide B as a white solid." ] } | |
CAS 编号 |
84104-70-1 |
分子式 |
C30H44O3 |
分子量 |
452.7 g/mol |
IUPAC 名称 |
(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione |
InChI |
InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1 |
InChI 键 |
SNNNDALPPUPEKW-TYNJRVMBSA-N |
手性 SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
同义词 |
wilforlide B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1199203.png)
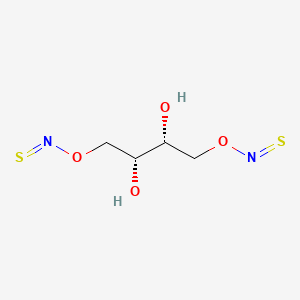
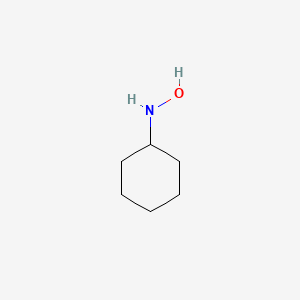
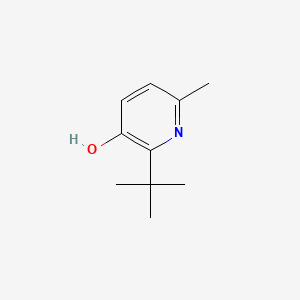
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)

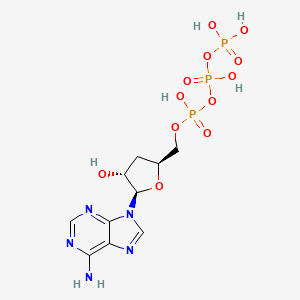

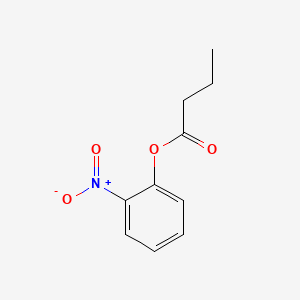
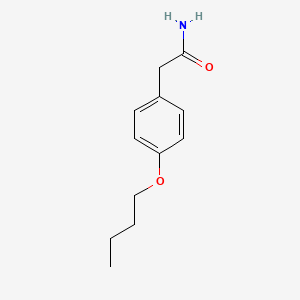
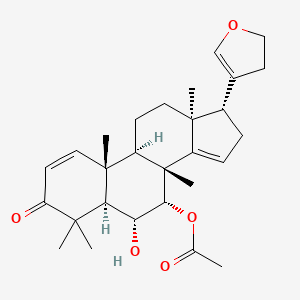

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
